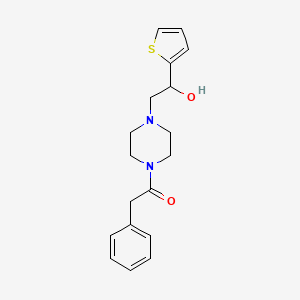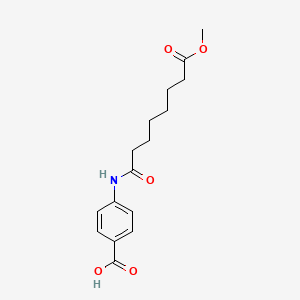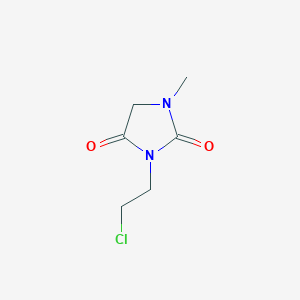![molecular formula C25H28N2O3 B2515782 5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one CAS No. 898456-87-6](/img/structure/B2515782.png)
5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one" is a complex organic molecule that appears to be a derivative of 2H-pyran-2-one. The structure suggests the presence of a pyranone core with various substituents, including a dimethylphenylmethoxy group and a phenylpiperazinylmethyl moiety. This compound is likely to have interesting chemical properties and potential applications in medicinal chemistry due to the presence of the piperazine ring, which is a common feature in many pharmaceutical agents.
Synthesis Analysis
The synthesis of related pyranone compounds has been described in the literature. For instance, the addition-rearrangement reactions of 3,4-dihydro-2-methoxy-5-methyl-2H-pyran with arylsulfonyl isocyanates lead to the formation of functionalized 2-piperidones, which could be a potential step in the synthesis of the target compound . Another relevant synthesis involves the treatment of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone with activated methylene compounds to yield 2H-pyran-2-ones . These methods could potentially be adapted to synthesize the core structure of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes a 2H-pyran-2-one core, which is a six-membered oxygen-containing heterocycle. The presence of a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms opposite each other, suggests that the compound could exhibit multiple conformations due to the flexibility of the piperazine ring. The dimethylphenylmethoxy and phenylpiperazinylmethyl groups are likely to influence the overall molecular geometry and electronic distribution.
Chemical Reactions Analysis
The pyranone core is known to undergo various chemical reactions, including nucleophilic addition and electrophilic substitution. The presence of the methoxy and piperazinylmethyl substituents could further influence the reactivity of the compound. For example, the methoxy group could act as an electron-donating group, potentially activating the pyranone ring towards electrophilic attack . The piperazine moiety could engage in reactions typical of secondary amines, such as alkylation or acylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and a heterocyclic piperazine ring could contribute to the compound's lipophilicity, which is an important factor in drug design. The compound's solubility in organic solvents versus water would be determined by the balance between its polar and nonpolar regions. The melting point, boiling point, and stability of the compound would be influenced by the rigidity of the pyranone ring and the steric bulk of the substituents.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Compounds with structural features similar to "5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one" often serve as key intermediates in organic synthesis. For example, pyranone derivatives are utilized in the synthesis of complex molecules due to their reactivity and ability to undergo various chemical transformations, such as annular tautomerism and ring-opening reactions. The presence of a phenylpiperazine moiety suggests potential activity in forming hydrogen bonds and other non-covalent interactions, which could be exploited in designing molecules with specific properties or biological activities (Cornago et al., 2009).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated for their corrosion inhibition performance, showing promising results in protecting metals against corrosion in acidic environments. This suggests that similar compounds, including the one , could be explored for their potential as corrosion inhibitors in industrial applications. The mechanism often involves the formation of a protective layer on the metal surface, reducing its interaction with corrosive agents (Yadav et al., 2016).
Materials Science and Electroluminescence
Compounds containing pyranone and phenylpiperazine units may also find applications in materials science, particularly in the development of electrochromic materials and organic light-emitting diodes (OLEDs). The structural flexibility and electronic properties of these molecules make them suitable for tuning the optical and electronic characteristics of materials for specific applications. Research on related compounds has demonstrated their potential in creating efficient blue-emission materials for use in display technologies (Zhao et al., 2014).
Propriétés
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-19-8-9-20(2)21(14-19)17-30-25-18-29-23(15-24(25)28)16-26-10-12-27(13-11-26)22-6-4-3-5-7-22/h3-9,14-15,18H,10-13,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMARROPJZGKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Methylphenoxy)phenyl]acrylic acid](/img/structure/B2515702.png)
![3-[(Dimethylamino)carbonothioyl]aminobenzoic acid](/img/structure/B2515703.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2515705.png)
![2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B2515709.png)
![7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile](/img/structure/B2515710.png)



![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2515715.png)



![methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate](/img/structure/B2515722.png)